H-Tyr(Bzl)-OMe.HCl
Description
Overview of L-Tyrosine Derivatives as Essential Synthetic Intermediates
L-Tyrosine is a non-essential amino acid that plays a significant role in numerous biological functions, including the synthesis of proteins and hormones. ontosight.aiontosight.ai Its derivatives are of great interest in biochemistry and pharmaceutical research. ontosight.ai In the field of peptide synthesis, the reactive functional groups of amino acids—the amino group, the carboxylic acid group, and any side-chain functional groups—must be selectively masked or "protected" to prevent unwanted side reactions during the formation of the peptide backbone. wikipedia.orgbachem.com
For L-tyrosine, the phenolic hydroxyl group on its side chain is reactive and requires protection to ensure that it does not interfere with the coupling reactions that form the peptide bonds. thieme-connect.depeptide.com Chemists introduce a temporary "protecting group" onto this hydroxyl function. wikipedia.org This strategy, a cornerstone of multi-step organic synthesis, ensures chemoselectivity, allowing chemists to direct reactions to the desired functional group. wikipedia.org
The table below outlines the key functional groups of L-tyrosine and the purpose of their modification in creating synthetic intermediates.
| Functional Group | Role in Native Amino Acid | Purpose of Chemical Modification for Peptide Synthesis |
| α-Amino Group | Forms peptide bonds. | Protected (e.g., with Boc or Fmoc) to prevent self-polymerization and control the sequence of amino acid addition. |
| α-Carboxyl Group | Forms peptide bonds. | Often activated or protected (e.g., as a methyl ester) to facilitate controlled coupling with the amino group of the next amino acid. |
| Phenolic Hydroxyl Group (Side Chain) | Contributes to protein structure and function (e.g., phosphorylation). | Protected (e.g., with a Benzyl (B1604629) group) to prevent unwanted side reactions during peptide chain elongation. thieme-connect.depeptide.com |
The Significance of O-Benzyl-L-tyrosine methyl ester hydrochloride (H-Tyr(Bzl)-OMe.HCl) in Academic Research
This compound is a valuable intermediate, particularly in the solution-phase synthesis of peptides and in the creation of novel bioactive molecules. chemimpex.comacademie-sciences.fr Its structure provides two key features for synthetic chemists:
A Protected Side Chain: The benzyl (Bzl) group on the phenolic hydroxyl function is stable under many reaction conditions used for peptide coupling. thieme-connect.de It effectively prevents the hydroxyl group from undergoing undesired reactions. This benzyl ether protection is particularly useful in strategies where it needs to be removed at the end of the synthesis, often through methods like catalytic hydrogenation or with strong acids. thieme-connect.de
A Reactive C-Terminus: The methyl ester (-OMe) protects the carboxylic acid group while still allowing it to be readily coupled with the N-terminus of another amino acid. The hydrochloride salt (.HCl) form enhances the compound's stability and crystallinity, making it easier to handle and store. bachem.com
Academic research has employed this compound and its parent compound, O-Benzyl-L-tyrosine, in the synthesis of a wide array of molecules. For instance, it has been used as a starting material for creating tyrosine-based thiol derivatives and other complex organic compounds. academie-sciences.fr The process often involves coupling the free amino group of this compound with another protected amino acid or a different molecular scaffold, followed by further modifications. mdpi.comacademie-sciences.fr Researchers utilize this compound in studies aimed at developing new pharmaceuticals and understanding biochemical pathways. chemimpex.com For example, derivatives of L-tyrosine are explored for their potential in creating drugs for neurological disorders and for their antioxidant properties. chemimpex.com It is also a component in the synthesis of oostatic peptides, which are molecules that regulate insect reproduction and have potential as biorational insecticides. researchgate.net
The table below provides key physicochemical properties for this compound.
| Property | Value |
| Chemical Formula | C₁₇H₂₀ClNO₃ |
| Molecular Weight | 321.80 g/mol |
| Synonyms | O-Benzyl-L-tyrosine methyl ester hydrochloride |
| CAS Number | 34805-17-9 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKXGACPIPNLEL-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34805-17-9 | |
| Record name | 34805-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for H Tyr Bzl Ome.hcl and Analogous Protected Tyrosine Derivatives
Conventional Chemical Synthesis Approaches for O-Benzylated Tyrosine Methyl Esters
The traditional chemical synthesis of H-Tyr(Bzl)-OMe.HCl involves a series of well-established reactions, including esterification, O-benzylation, and the use of protecting groups for the amino function. Each step is critical for achieving high yields and maintaining the stereochemical integrity of the final product.
Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride
The initial step in the synthesis is the esterification of the carboxylic acid group of L-tyrosine to form L-tyrosine methyl ester hydrochloride. google.comontosight.ai A common and efficient method involves reacting L-tyrosine with methanol (B129727) in the presence of a catalyst such as thionyl chloride (SOCl₂) or anhydrous hydrogen chloride. google.com
In a typical procedure, L-tyrosine is suspended in methanol and cooled, after which thionyl chloride is added dropwise. google.com The reaction mixture is then refluxed for several hours. The thionyl chloride serves a dual purpose: it facilitates the formation of the methyl ester and provides the hydrochloride salt by protonating the amino group. This method is known for its high yields, often exceeding 95%. google.com The resulting L-tyrosine methyl ester hydrochloride is a white solid that is soluble in polar solvents. ontosight.ai
Table 1: Esterification of L-Tyrosine
| Reactants | Catalyst | Conditions | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| L-Tyrosine, Methanol | Thionyl Chloride | -10°C to reflux | L-Tyrosine Methyl Ester Hydrochloride | 95.5% | 98.6% (HPLC) | google.com |
O-Benzylation of Tyrosine Derivatives
The subsequent key step is the O-benzylation of the phenolic hydroxyl group of the tyrosine derivative. google.com This is typically achieved after protecting the amino group to prevent side reactions. google.com The process often involves reacting an N-protected tyrosine methyl ester with benzyl (B1604629) bromide (BnBr) in the presence of a base. google.comacademie-sciences.fr For instance, N-Boc-L-tyrosine can be O-benzylated using benzyl bromide and a base like sodium methoxide. google.com This reaction specifically targets the phenolic hydroxyl group, attaching the benzyl group to form an ether linkage. google.com The choice of base and reaction conditions is crucial to optimize the yield and prevent racemization. asianpubs.org
Amino Group Protection Strategies (e.g., N-Boc, N-Cbz, N-Fmoc) and their Orthogonality in Multi-step Syntheses
To direct the synthesis towards the desired product, the highly reactive amino group of tyrosine must be temporarily blocked or "protected." wikipedia.org Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). wikipedia.orgacademie-sciences.fr
The selection of a protecting group is dictated by its stability under certain reaction conditions and the ease of its removal under others, a concept known as orthogonality. wikipedia.orgiris-biotech.de For example, the Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is typically removed using piperidine. wikipedia.org The Cbz group is often cleaved by hydrogenolysis. wikipedia.org
This orthogonality is fundamental in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of one functional group while others remain protected. wikipedia.orgiris-biotech.de For instance, in the synthesis of a peptide containing tyrosine, the α-amino group might be protected with Fmoc for chain elongation, while the phenolic hydroxyl group of the tyrosine side chain is protected with a benzyl (Bzl) group, which is stable to the basic conditions used for Fmoc removal. wikipedia.org
Table 2: Common Amino Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Reagent | Reference |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | academie-sciences.frwikipedia.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine | wikipedia.orgacademie-sciences.fr |
Optimizing Reaction Conditions for Enhanced Yield and Stereochemical Integrity in Derivative Production
Maintaining the stereochemical integrity of the chiral center in amino acid derivatives is paramount throughout the synthesis. acs.org Racemization, the formation of an equal mixture of enantiomers, can be a significant side reaction, particularly under harsh basic or acidic conditions or at elevated temperatures. asianpubs.orgnih.gov
Optimization of reaction conditions is therefore critical. This includes the careful selection of solvents, bases, catalysts, and temperature. iupac.org For example, in phase-transfer catalytic alkylations, the structure of the catalyst and the choice of solvent and base can dramatically influence enantioselectivity. iupac.org In Suzuki couplings involving α-amino acid derivatives, using specific ligands like SPhos can suppress racemization. acs.org Similarly, during esterification and benzylation, controlling the temperature and using milder reagents can minimize the risk of losing the desired stereochemistry. asianpubs.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for timely quenching of the reaction to maximize yield and purity. google.com
Biocatalytic and Chemoenzymatic Synthetic Routes for Tyrosine Analogues
In addition to conventional chemical synthesis, enzymatic and chemoenzymatic methods are gaining prominence for the synthesis of tyrosine and its derivatives. These approaches offer advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact. google.comresearchgate.net
Enzymatic Tyrosine Phenol (B47542) Lyase (TPL) Applications in Directed Derivative Synthesis
Tyrosine phenol-lyase (TPL) is an enzyme that catalyzes the reversible β-elimination of L-tyrosine to phenol, pyruvate, and ammonia (B1221849). google.comnih.gov This reactivity can be harnessed for the synthesis of L-tyrosine and its analogues. google.comjmb.or.kr By providing the enzyme with phenol derivatives, pyruvate, and an ammonia source, various substituted L-tyrosine derivatives can be produced with high stereospecificity. google.comrsc.org
This enzymatic method avoids the need for protecting groups and multiple steps often required in chemical synthesis. nih.gov Engineered TPL variants have been developed to improve stability and catalytic efficiency, further enhancing their utility in producing non-canonical amino acids for various applications, including protein engineering. google.comrsc.org Chemoenzymatic cascades, which combine enzymatic reactions with chemical transformations in a one-pot setup, further expand the scope of accessible tyrosine derivatives, offering a more sustainable and efficient synthetic route. researchgate.netrsc.orgkyoto-u.ac.jp
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| O-Benzyl-L-tyrosine methyl ester hydrochloride | This compound |
| L-Tyrosine | |
| L-Tyrosine methyl ester hydrochloride | |
| Thionyl chloride | SOCl₂ |
| Benzyl bromide | BnBr |
| tert-Butyloxycarbonyl | Boc |
| Benzyloxycarbonyl | Cbz |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| Trifluoroacetic acid | TFA |
| Tyrosine Phenol-Lyase | TPL |
| High-performance liquid chromatography | HPLC |
| Thin-layer chromatography | TLC |
Advantages of Biocatalysis in Green and Sustainable Chemical Synthesis
Biocatalysis, the use of natural catalysts like enzymes, has become a cornerstone of green and sustainable chemistry, offering significant advantages over traditional chemical methods for synthesizing complex molecules such as protected amino acids. numberanalytics.comappliedcatalysts.com The principles of biocatalysis are intrinsically aligned with the goals of green chemistry, which focus on designing processes that minimize the use and generation of hazardous substances. rsc.orgmedmedchem.com This approach provides an environmentally and economically attractive alternative to conventional organic syntheses by promoting reactions under mild conditions, enhancing selectivity, and reducing waste. tudelft.nlvito.be
The core benefits of employing biocatalysis in chemical manufacturing are multifaceted, encompassing environmental, economic, and operational improvements. Enzymes, as catalysts derived from renewable resources, are biodegradable, non-toxic, and highly efficient, fitting remarkably well with the criteria for sustainability. hansrajcollege.ac.inamano-enzyme.com
Key Advantages of Biocatalytic Processes:
High Selectivity and Specificity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, catalyzing reactions with high precision. rsc.orghansrajcollege.ac.in This specificity minimizes the formation of unwanted by-products, leading to cleaner reaction profiles and simplifying downstream purification processes. appliedcatalysts.comvito.be In the synthesis of chiral molecules, such as amino acid derivatives, this high selectivity eliminates the need for complex protection and deprotection steps that are often required in traditional syntheses. tudelft.nlhansrajcollege.ac.in
Mild Reaction Conditions: Biocatalytic reactions typically occur under mild conditions, such as ambient temperatures, atmospheric pressure, and neutral pH, often in aqueous environments. medmedchem.comtudelft.nlvito.be This contrasts sharply with many conventional chemical processes that demand high temperatures, extreme pressures, and harsh reagents. appliedcatalysts.comthepharma.net The use of mild conditions significantly reduces energy consumption and enhances the safety of manufacturing processes. appliedcatalysts.comvito.be
Environmental and Economic Benefits: The adoption of biocatalysis leads to a substantially lower environmental footprint. appliedcatalysts.com It reduces reliance on hazardous organic solvents, toxic reagents, and heavy metal catalysts. medmedchem.comhansrajcollege.ac.in Consequently, biocatalytic processes generate significantly less hazardous waste, which is a key goal of green chemistry. vito.be From an economic standpoint, the reduction in energy usage, raw material consumption, and waste disposal costs makes biocatalysis a more cost-effective option. appliedcatalysts.comtudelft.nl The simplification of synthesis routes, by reducing the number of steps, further contributes to economic efficiency. nih.gov
Alignment with Green Chemistry Principles: Biocatalysis directly supports the 12 Principles of Green Chemistry. By preventing waste, maximizing atom economy, using safer solvents, and employing renewable feedstocks (the enzymes themselves), biocatalysis embodies a sustainable approach to chemical production. rsc.orghansrajcollege.ac.in
The table below summarizes how biocatalysis aligns with the foundational principles of Green Chemistry.
| Principle of Green Chemistry | How Biocatalysis Provides an Advantage | Source |
| 1. Waste Prevention | High selectivity minimizes by-products and reduces waste generation. | hansrajcollege.ac.inportlandpress.com |
| 2. Atom Economy | High efficiency and selectivity maximize the incorporation of starting materials into the final product. | rsc.org |
| 3. Less Hazardous Chemical Syntheses | Reactions are conducted under mild conditions, avoiding toxic reagents and solvents. | medmedchem.comhansrajcollege.ac.in |
| 5. Safer Solvents and Auxiliaries | Processes often use water as a solvent, eliminating the need for hazardous organic solvents. | medmedchem.commdpi.com |
| 6. Design for Energy Efficiency | Operations at ambient temperature and pressure significantly lower energy demands compared to traditional methods. | medmedchem.comvito.be |
| 7. Use of Renewable Feedstocks | Enzymes are derived from renewable biological sources and are biodegradable. | tudelft.nlhansrajcollege.ac.in |
| 8. Reduce Derivatives | High specificity often eliminates the need for protecting and deprotecting functional groups, shortening synthesis routes. | tudelft.nlhansrajcollege.ac.in |
| 9. Catalysis | Enzymes are highly efficient catalysts, used in small amounts and capable of being recycled, replacing stoichiometric reagents. | rsc.orgscispace.com |
Comparative Analysis: Biocatalysis vs. Traditional Chemistry
The following interactive table provides a comparative overview of the general characteristics of biocatalytic versus traditional chemical synthesis methods.
| Feature | Biocatalysis | Traditional Chemical Catalysis | Source |
| Catalyst Nature | Enzymes (proteins) from renewable sources; biodegradable. | Often heavy or precious metals (e.g., Pd, Pt, Rh); non-renewable. | hansrajcollege.ac.inamano-enzyme.com |
| Reaction Conditions | Mild (ambient temp., atmospheric pressure, neutral pH). | Harsh (high temp., high pressure, extreme pH). | appliedcatalysts.comthepharma.net |
| Solvents | Typically aqueous solutions. | Often hazardous or toxic organic solvents. | medmedchem.comthepharma.net |
| Selectivity | High (chemo-, regio-, and stereoselective). | Often low, leading to by-products and isomers. | numberanalytics.comhansrajcollege.ac.in |
| Waste Generation | Minimal; lower E-Factor (waste per kg of product). | Significant; higher E-Factor. | vito.beportlandpress.com |
| Energy Consumption | Low. | High. | appliedcatalysts.com |
| Process Complexity | Fewer steps due to high selectivity (e.g., no protection/deprotection). | Often multi-step processes requiring functional group manipulation. | tudelft.nlnih.gov |
| Safety | Generally safer processes with non-toxic materials. | Involves flammable solvents and hazardous reagents. | appliedcatalysts.comamano-enzyme.com |
In the context of producing protected tyrosine derivatives like this compound, biocatalytic methods offer a pathway to create these chiral building blocks with high purity and efficiency. frontiersin.orgnih.gov The use of enzymes such as lyases or transaminases can facilitate the precise modifications required, avoiding the waste and harsh conditions associated with classical chemical resolutions or derivatizations. exeter.ac.ukillinois.edu This sustainable approach is not only environmentally responsible but also increasingly economically viable for industrial-scale production of valuable chemical intermediates. tudelft.nlexeter.ac.uk
Applications of H Tyr Bzl Ome.hcl in Advanced Organic Synthesis and Peptide Assembly
Utilization as a Crucial Building Block in Diverse Peptide Synthesis Strategies
H-Tyr(Bzl)-OMe.HCl serves as a fundamental component in the construction of peptide sequences, finding application across the primary methods of peptide assembly. Its pre-protected state is crucial for preventing unwanted side reactions at the tyrosine side chain and the C-terminal carboxyl group during the formation of amide bonds.
In the realm of Solid-Phase Peptide Synthesis (SPPS), this compound is a key player, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. peptide.comthieme-connect.de In this approach, the temporary Nα-amino group is protected by the acid-labile Boc group, while more permanent side-chain protection is afforded by benzyl-based groups. peptide.com The O-benzyl group of this compound is compatible with this strategy, as it is stable during the repeated Nα-Boc deprotection steps which typically use moderate acids like trifluoroacetic acid (TFA). peptide.comnih.gov
While the methyl ester of this compound is not directly used for attachment to the resin support (which requires a free carboxyl group), the core protected amino acid, H-Tyr(Bzl)-OH, is fundamental. interchim.fr this compound can serve as a precursor to this essential building block via saponification. Once the Nα-Boc-Tyr(Bzl)-OH unit is incorporated into a peptide chain anchored to a solid support, it provides the necessary side-chain protection for the tyrosine residue throughout the subsequent cycles of deprotection and coupling, preventing etherification or other side reactions of the phenolic hydroxyl group. peptide.comthieme-connect.de
This compound is extensively used in classical solution-phase peptide synthesis (LPPS or SolPPS), where its methyl ester serves as a temporary C-terminal protecting group. bachem.commdpi.comresearchgate.net This method involves the stepwise coupling of amino acid derivatives in a suitable organic solvent, often followed by isolation and purification of the intermediate dipeptide or polypeptide. researchgate.netgoogle.com
For instance, in the synthesis of a dipeptide, the free amine of this compound can be coupled with an N-protected amino acid (e.g., Boc-L-amino acid). oup.com A notable example is the synthesis of Boc-Tyr(Bzl)-Gly-OEt, which was achieved with high yield using the immonium-type coupling reagent BDMP. oup.com Similarly, the synthesis of Boc-Tyr(Bzl)-Leu-OBzl has been documented using coupling reagents like EDC.HCl and HOBt in DMF. google.com These examples underscore the utility of the Tyr(Bzl)-OMe moiety as the C-terminal component in dipeptide formation. The methyl ester can be selectively cleaved at a later stage, typically by saponification, to allow for further chain elongation from the carboxyl end. csic.es
Fragment condensation is a powerful strategy for assembling large, complex peptides or small proteins, wherein smaller, protected peptide fragments are synthesized and purified separately before being joined together. thieme-connect.de this compound is an ideal starting material for generating such tyrosine-containing fragments.
A protected dipeptide, such as Boc-Xaa-Tyr(Bzl)-OMe, can be synthesized in solution. Following this, the methyl ester can be hydrolyzed to yield the fragment Boc-Xaa-Tyr(Bzl)-OH. Simultaneously, the Nα-Boc group of another peptide fragment can be removed. These two fragments can then be coupled to form a longer peptide chain. This approach was demonstrated in a process for synthesizing H-Glu(OBzl)-Tyr(Bzl)-Leu-OBzl, where a tyrosine-containing dipeptide intermediate was elongated in a stepwise solution-phase process, exemplifying the principles of fragment condensation. google.com This strategy minimizes repetitive coupling and deprotection steps on a large, potentially problematic sequence and allows for easier purification of intermediates.
The O-benzyl group is a cornerstone of tyrosine side-chain protection, but its use comes with specific considerations. thieme-connect.de Its primary advantage is its stability under the basic conditions used for Fmoc group removal and the moderately acidic conditions for Boc group removal, making it integral to the Boc/Bzl strategy. peptide.comnih.gov However, the phenolic benzyl (B1604629) ether is significantly more labile to acid than the benzyl ethers of serine or threonine. thieme-connect.de This can lead to premature loss of the protecting group during repeated Boc deprotection cycles with TFA. thieme-connect.denih.gov
A more problematic side reaction is the acid-catalyzed O-to-C migration of the benzyl group, which results in the formation of the undesired 3-benzyltyrosine isomer. nih.gov Research has shown this side reaction can be suppressed by modifying the deprotection cocktail, for example, by using a mixture of TFA and acetic acid. nih.gov To enhance stability, halogenated benzyl derivatives such as H-Tyr[Bzl(2,6-Cl₂)]-OH have been developed, which are thousands of times more stable to TFA treatment. thieme-connect.de
Final deprotection of the O-benzyl group is typically achieved under harsh conditions. The most common methods include:
Strong Acidolysis : Treatment with strong acids like anhydrous hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or TMSOTf effectively cleaves the benzyl ether. peptide.comthieme-connect.de
Catalytic Hydrogenolysis : Palladium-catalyzed hydrogenation can be used to remove the benzyl group, yielding the free phenol (B47542) and toluene. organic-chemistry.orgorganic-chemistry.org This method is considered mild but is incompatible with peptides containing sulfur (e.g., methionine, cysteine) or other reducible functional groups. organic-chemistry.org
The success of a peptide coupling reaction hinges on the choice of the activating agent, which must facilitate efficient amide bond formation while minimizing side reactions, particularly racemization. The efficacy of various coupling reagents has been investigated for reactions involving O-benzyl protected tyrosine derivatives.
Carbodiimides (EDC, DIC) : N,N'-Dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) are classic coupling reagents. They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress racemization. The coupling of Boc-Tyr(Bzl)-OH with H-Leu-OBzl was successfully carried out using EDC.HCl and HOBt. google.com
Onium Salts (HBTU, HATU) : Benzotriazole-based uronium/phosphonium (B103445) salts are highly efficient coupling reagents. HBTU was used in the solution-phase synthesis of peptide intermediates, demonstrating rapid and high-yield couplings. google.com HATU, which incorporates the more reactive HOAt, is known to be even more effective, especially for sterically hindered couplings. oup.com
Phosphonium Reagents (DEPBT, T3P®) : 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be an excellent reagent for coupling Z-Tyr(Bzl) to amino alcohols with good yields and minimal side reactions. luxembourg-bio.com Propylphosphonic anhydride (B1165640) (T3P®) is a biomimetic reagent that enables extremely fast (within minutes) and efficient couplings in solution-phase synthesis with water-soluble byproducts, making it a green alternative. mdpi.comresearchgate.net It has been used to synthesize Leu-Enkephalin, a pentapeptide containing tyrosine. mdpi.com
Other Novel Reagents (IBA-OBz, BDMP) : Newer reagents continue to be developed. A system using the hypervalent iodine compound 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) with a phosphine (B1218219) successfully coupled various amino acids, including tyrosine derivatives. nih.gov The immonium-type reagent BDMP was also shown to be highly reactive, facilitating the synthesis of Boc-Tyr(Bzl)-Gly-OEt in excellent yield. oup.com
Interactive Table: Coupling Reagent Performance with Tyr(Bzl) Derivatives This table summarizes findings on the use of various coupling reagents for reactions involving O-benzyl protected tyrosine derivatives, as documented in the literature.
| Coupling Reagent System | Reactants | Product | Yield | Reference |
| EDC.HCl / HOBt.H₂O | Boc-Tyr(Bzl)-OH + H-Leu-OBzl.Tos | Boc-Tyr(Bzl)-Leu-OBzl | Not specified | google.com |
| DEPBT | Z-Tyr(Bzl)-OH + Threoninol | Z-Tyr(Bzl)-Thr-ol | 76% | luxembourg-bio.com |
| T3P® / DIPEA | Boc-Tyr(tBu)-OH + H-Gly-Gly-Phe-Leu-OMe | Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OMe | >98% (coupling step) | mdpi.com |
| BDMP / 2,6-Lutidine | Boc-Tyr(Bzl)-OH + H-Gly-OEt | Boc-Tyr(Bzl)-Gly-OEt | 83.3% | oup.com |
| IBA-OBz / (4-MeOC₆H₄)₃P | Cbz-L-Phe-OH + H-L-Tyr(Bzl)-OMe | Cbz-L-Phe-L-Tyr(Bzl)-OMe | 73% | nih.gov |
Impact of O-Benzyl Protection in Peptide Elongation and Subsequent Deprotection Strategies
Directed Functionalization and Derivatization of Tyrosine Residues
Beyond its role as a passive, protected building block in peptide synthesis, the this compound molecule offers a platform for directed chemical modifications. The strategic placement of the benzyl and methyl ester protecting groups allows for selective reactions at other positions of the molecule, primarily the N-terminus, or subsequent modifications following selective deprotection.
The primary amine of this compound is the most accessible functional group for derivatization. It can readily react with a wide range of electrophiles to introduce new functionalities. For example, acylation with acid chlorides or anhydrides, alkylation, or reaction with isocyanates can be performed at the N-terminus to create novel tyrosine-based compounds for various applications, such as in medicinal chemistry or materials science.
Furthermore, the protecting groups themselves define a pathway for sequential functionalization. For instance, the methyl ester can be selectively hydrolyzed under basic conditions (saponification) without affecting the O-benzyl ether. csic.es This unmasks the carboxyl group, allowing it to be coupled with amines, alcohols, or other nucleophiles. Conversely, the O-benzyl group can be removed via catalytic hydrogenolysis while leaving the methyl ester and a suitable N-protecting group (like Boc) intact. organic-chemistry.orgorganic-chemistry.org This would expose the phenolic hydroxyl group for targeted modifications such as phosphorylation, sulfation, or glycosylation, which are key post-translational modifications of tyrosine residues in biology.
However, the inherent reactivity of the molecule can also lead to undesired derivatization. As previously mentioned, under certain acidic conditions, the benzyl group can migrate from the oxygen atom to the carbon-3 position of the aromatic ring, resulting in an isomerized product, 3-benzyltyrosine. nih.gov Understanding and controlling this reactivity is crucial for any synthetic plan involving this compound.
C-H Alkylamination of Tyrosine Derivatives using Metal Catalysis for Diversification
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for molecular diversification. In the context of tyrosine derivatives, this approach allows for the late-stage introduction of amine groups, which are prevalent in medicinally relevant compounds. A notable advancement in this area is the development of a modular, site-selective iron-catalyzed radical amination of phenol-containing biomolecules, including tyrosine-based peptides. mdpi.comnih.gov
This method utilizes a cost-efficient combination of iron(III) bromide (FeBr3) as the catalyst and triflic acid (TfOH) as a Brønsted acid. mdpi.comnih.gov The reaction predictably attaches morpholine (B109124) and related heterocyclic structures to the ortho C-H bond of the phenolic ring. mdpi.comnih.gov The underlying mechanism leverages the electron-rich nature of the phenol, which undergoes oxidation to form a phenoxyl radical. This radical then couples with an electrophilic aminium radical cation species, generated in situ from hydroxylamine (B1172632) ester-based aminating agents like N-(benzoyloxy)morpholine. nih.gov This technique provides a practical tool for the late-stage diversification of a wide array of phenol-containing biomolecules and drugs, offering new opportunities in peptide chemistry. nih.gov An efficient method for this direct alkylamination of tyrosine derivatives using O-benzoyl-N,N-dialkylhydroxylamines as the aminating agents has been shown to provide various C-amino-functionalized tyrosine products in yields up to 77%. researchgate.net
Table 1: Iron-Catalyzed C-H Alkylamination of Phenolic Compounds
| Catalyst System | Aminating Agent | Target Moiety | Position of Functionalization | Reference |
|---|---|---|---|---|
| FeBr3 / Triflic Acid | N-(benzoyloxy)morpholine | Tyrosine Derivatives | ortho C–H bond of phenol | mdpi.comnih.gov |
| Iron Catalyst | O-benzoyl-N,N-dialkylhydroxylamines | Tyrosine Derivatives | C-amino functionalization | researchgate.net |
Trifluoromethylthiolation of Tyrosine Residues for Modifying Peptide Biophysical Properties
The incorporation of fluorinated groups into biomolecules is a well-established strategy in drug development to modulate physicochemical properties. The trifluoromethylthio (SCF3) group, in particular, can significantly enhance the hydrophobicity of peptides, which may improve their ability to cross cell membranes. academie-sciences.fr
A robust methodology has been developed for the synthesis of Fmoc-protected trifluoromethylthiolated tyrosine (Fmoc-CF3S-Tyr) on a gram scale with high yields (77–93%). Current time information in Bangalore, IN.nih.govmdpi.com The process involves the reaction of a tyrosine derivative with an electrophilic trifluoromethanesulfenamide reagent in the presence of an activating acid such as triflic acid (TfOH) or boron trifluoride diethyl etherate (BF3·OEt2). academie-sciences.frCurrent time information in Bangalore, IN. To the best of our knowledge, the incorporation of a CF3S group into tyrosine derivatives had not been reported prior to this research. acs.org
When these modified amino acids were incorporated into peptides, such as the endomorphin-1 (EM-1) chain, a remarkable enhancement of local hydrophobicity was observed. Current time information in Bangalore, IN.mdpi.com This change in biophysical properties was quantified using the chromatographic hydrophobicity index, demonstrating the high potential of CF3S-containing amino acids for the rational design of bioactive peptides. Current time information in Bangalore, IN. Furthermore, the introduction of the trifluoromethylthio group to the tyrosine residue increases the acidity of its phenolic hydroxyl group by approximately 100-fold, showcasing another way this modification can be used to tune peptide properties. academie-sciences.fr
Table 2: Research Findings on Trifluoromethylthiolation of Tyrosine
| Finding | Method/Reagent | Result | Significance | Reference |
|---|---|---|---|---|
| Synthesis of CF3S-Tyr | Electrophilic trifluoromethanesulfenamide / TfOH or BF3·OEt2 | 77-93% yields on a gram scale | Provides a scalable route to a novel fluorinated building block. | Current time information in Bangalore, IN.nih.gov |
| Peptide Modification | Solid-phase peptide synthesis with Fmoc-(CF3S)Tyr | Remarkable enhancement of local hydrophobicity in peptides. | Potential to improve cell permeability and bioavailability of peptide drugs. | Current time information in Bangalore, IN.mdpi.com |
| Acidity Modulation | Introduction of SCF3 group to tyrosine phenol ring | ~100-fold increase in the acidity of the OH group. | Allows for fine-tuning of the electronic and binding properties of peptides. | academie-sciences.fr |
Synthesis of Tyrosine-Based Thiol and Chlorambucil (B1668637) Derivatives for Specific Applications
The structural scaffold of this compound is a valuable starting point for creating derivatives with specialized functions, such as tyrosine-based thiols for chemical biology applications and tyrosine-chlorambucil conjugates for targeted cancer therapy.
A synthetic route to produce tyrosine-based thiol derivatives explicitly uses the benzyl ether tyrosine methyl ester hydrochloride salt, which is this compound. academie-sciences.fracademie-sciences.fr The synthesis involves coupling thioester acid derivatives with this compound in the presence of coupling agents like HBTU (Hexafluorophosphate Benzotriazole (B28993) Tetramethyl Uranium) and DIPEA (Diisopropylethylamine). A subsequent hydrolysis step then furnishes the final tyrosine-based thiol derivative. academie-sciences.fracademie-sciences.fr Such thiol-bearing amino acids are useful tools, particularly for techniques like native chemical ligation in protein synthesis. researchgate.net
In a different application, tyrosine derivatives are conjugated to the anticancer drug chlorambucil to enhance its efficacy and potentially target its delivery. nih.govacademie-sciences.fr L-tyrosine methyl ester hydrochloride can be coupled with chlorambucil that has been modified with a spacer, such as 6-aminohexanoic acid. academie-sciences.fracademie-sciences.fr The resulting tyrosine–chlorambucil methyl ester derivatives have demonstrated enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to chlorambucil alone. academie-sciences.fracademie-sciences.fr It was found that a shorter spacer chain between the tyrosine moiety and chlorambucil was more beneficial for this activity. academie-sciences.fr These studies highlight how this compound and related tyrosine precursors are instrumental in the synthesis of complex functional molecules for advanced applications. academie-sciences.fr
Analytical Methodologies for Research on H Tyr Bzl Ome.hcl and Its Derivatives
Chromatographic Techniques for Compound Separation and Purity Determination (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic methods are indispensable for the separation and purity assessment of amino acid derivatives like H-Tyr(Bzl)-OMe.HCl. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary tools, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of tyrosine derivatives. The choice of column and mobile phase is critical for achieving effective separation. For polar compounds like amino acids, which can exist in various ionic forms, reversed-phase (RP) columns, such as C18, are frequently used, often with mobile phase modifiers to improve peak shape and retention. helixchrom.commdpi.com For instance, a fast LC method developed for 20 proteogenic amino acids utilized a Polar RP C18 column with a linear gradient of water and acetonitrile, both containing 0.1% formic acid. mdpi.com In some cases, derivatization is employed to enhance detection and separation, such as using phenyl isothiocyanate (PITC) before RP-HPLC analysis. nih.gov The purity of commercial tyrosine derivatives is often certified to be greater than 98% as determined by HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is particularly powerful for analyzing complex reaction mixtures and confirming the identity of synthesized compounds. chumontreal.qc.ca LC-MS/MS, or tandem mass spectrometry, provides enhanced specificity by detecting both the mass of the parent molecule and its characteristic fragments, allowing for confident identification even in the presence of co-eluting impurities. chumontreal.qc.ca Modern LC-MS/MS methods enable the rapid and simultaneous analysis of multiple amino acids without the need for derivatization, offering significant advantages in terms of speed and simplicity over traditional methods. nih.gov For underivatized amino acids, separation can be achieved on columns like strong cation exchange (SCX) or through mixed-mode chromatography combining reversed-phase and cation-exchange mechanisms. helixchrom.comresearchgate.net
| Technique | Column Type | Typical Mobile Phase | Detection | Application Notes | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Reversed-Phase (e.g., C18, Polar RP) | Acetonitrile/Water gradient with acid modifier (e.g., Formic Acid, TFA) | UV (e.g., 220 nm, 254 nm) | Standard method for purity assessment of amino acids and derivatives. Can separate isomers and closely related impurities. | mdpi.comresearchgate.netcore.ac.uk |
| LC-MS | Reversed-Phase (RP), Strong Cation Exchange (SCX), Mixed-Mode | Acetonitrile/Water, often with volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid | Mass Spectrometry (MS, MS/MS) | Provides mass confirmation for identity and allows for quantification. MS/MS enhances specificity. Ideal for complex mixtures and reaction monitoring. | chumontreal.qc.caresearchgate.netnebiolab.com |
| HILIC | Hydrophilic Interaction Chromatography | High organic solvent content with a small amount of aqueous buffer | UV, MS | An alternative for retaining and separating very polar, underivatized amino acids that show poor retention in reversed-phase. | helixchrom.com |
Spectroscopic Characterization Methods in Synthetic Studies (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS))
Spectroscopic techniques are essential for the structural elucidation of newly synthesized derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used. For example, in the characterization of Boc-NMe-Tyr(Bzl)-OMe, a derivative of this compound, the ¹H NMR spectrum clearly shows signals for the aromatic protons between δ 7.42 and 6.88 ppm, the benzyl (B1604629) protecting group protons, the methyl ester protons (as singlets around δ 3.7 ppm), and other aliphatic protons. uni-halle.de The ¹³C NMR spectrum complements this by showing characteristic signals for the carbonyl carbons of the ester and carbamate (B1207046) groups (e.g., δ 171.8, 155.7 ppm), aromatic carbons, and aliphatic carbons. uni-halle.de
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. In protected amino acid esters, strong characteristic absorption bands are expected. For a similar compound, an ester carbonyl (C=O) stretch is observed around 1740 cm⁻¹. vulcanchem.com Other expected signals would include N-H stretches (for the hydrochloride salt) and C-O stretches.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to confirm its elemental composition. For the derivative Boc-NMe-Tyr(Bzl)-OMe, the calculated m/z for the [M+H]⁺ ion was 400.2124, and the found value was 400.1571, confirming its molecular formula as C₂₃H₃₀NO₅. uni-halle.de This high level of accuracy is crucial for verifying the identity of a target compound.
| Technique | Parameter | Observed Data | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons (m) | δ 7.42 – 6.88 ppm (9H) | uni-halle.de |
| Methyl Ester Protons (2s) | δ 3.73 and 3.71 ppm (3H) | ||
| ¹³C NMR (100 MHz, CDCl₃) | Ester Carbonyl (C=O) | δ 171.8, 171.5 ppm | uni-halle.de |
| Boc Carbonyl (C=O) | δ 155.7 ppm | ||
| HRMS (ESI+) | [M+H]⁺ for C₂₃H₃₀NO₅ | Calculated: 400.2124, Found: 400.1571 | uni-halle.de |
In-process Monitoring and Reaction Completion Analysis (e.g., Thin-Layer Chromatography (TLC), HPLC-MS)
Monitoring the progress of a chemical reaction is vital for optimizing reaction conditions and determining the appropriate time for workup.
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for the qualitative monitoring of reactions, such as peptide couplings involving this compound. orgsyn.orgrsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (eluent), chemists can visualize the consumption of starting materials and the formation of the product. rsc.org For peptide synthesis, a typical eluent might be a mixture of a polar and a non-polar solvent, such as 10% methanol (B129727) in dichloromethane (B109758) (DCM) with 1% acetic acid. orgsyn.org Spots are visualized under UV light or by staining with reagents like ninhydrin, which detects free amines. rsc.org
TLC-Mass Spectrometry (TLC-MS) is an advanced technique that combines TLC with mass spectrometry. After separation on the TLC plate, spots of interest can be analyzed directly by MS to provide structural information. cromlab-instruments.es This is particularly useful for identifying products, intermediates, and side-products in real-time without extensive sample preparation. advion.com Studies have shown that TLC-MS can confirm reaction completion, sometimes revealing that reactions finish much faster than indicated in literature protocols. cromlab-instruments.es
HPLC-MS is also employed for in-process monitoring, offering more quantitative and detailed analysis than TLC. google.com It allows for the precise measurement of the relative concentrations of reactants, products, and byproducts over time, providing valuable kinetic data and a clear indication of when a reaction has reached completion. advion.com
Emerging Research Frontiers and Future Prospects for O Benzyl L Tyrosine Methyl Ester Hydrochloride
Advances in Peptide Coupling Reagents and their Enhanced Efficiency in Peptide Synthesis
The synthesis of peptides, a fundamental process in biochemical and pharmaceutical research, relies heavily on the efficiency of peptide coupling reagents. These reagents are crucial for forming the amide bond between amino acids. O-Benzyl-L-tyrosine methyl ester hydrochloride (H-Tyr(Bzl)-OMe.HCl) is a commonly used building block in this process. chemimpex.com The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the amino acids.
Historically, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), were the reagents of choice. academie-sciences.frpeptide.com While effective, they can lead to side reactions and racemization. peptide.com The development of phosphonium (B103445) and aminium/uronium salt-based reagents has marked a significant advancement in peptide synthesis. luxembourg-bio.comresearchgate.net
Phosphonium and Aminium/Uronium Reagents:
Modern peptide synthesis increasingly utilizes more advanced coupling reagents to improve efficiency and reduce undesirable side reactions. uniurb.it Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) offer rapid and efficient coupling with minimal racemization. peptide.com PyBOP is considered a safer alternative to BOP as its byproducts are less hazardous. peptide.com
Aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have proven to be highly effective. peptide.comresearchgate.netacs.org These reagents often provide faster reaction times and higher yields compared to older methods. peptide.comluxembourg-bio.com For instance, coupling reactions with HBTU and TBTU can be completed in as little as six minutes, and the addition of HOBt can further suppress racemization. peptide.com
A study involving the coupling of thioester acid derivatives with this compound successfully utilized HBTU in the presence of diisopropylethylamine (DIPEA). academie-sciences.fr Similarly, the synthesis of L-DOPA tetrapeptide derivatives has been achieved using isobutyl chloroformate (IBCF) and triethylamine (B128534) (Et3N). academie-sciences.fr More recently, a benziodoxole-based hypervalent iodine(III) reagent, 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), has been shown to effectively mediate the synthesis of dipeptides, including those containing Tyr(Bzl), in the presence of a phosphine (B1218219). nih.gov
Below is an interactive data table summarizing some key coupling reagents and their applications.
| Coupling Reagent | Abbreviation | Class | Key Features |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Minimizes asparagine and glutamine dehydration byproducts; minimal racemization. peptide.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | As efficient as BOP with less hazardous byproducts; rapid reactions. peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Very efficient with little racemization; fast reaction times. peptide.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Aminium/Uronium Salt | Structurally similar to HBTU and equally efficient. peptide.com |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium Salt | Highly effective, especially for coupling N-methyl amino acids. peptide.com |
| 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one | IBA-OBz | Hypervalent Iodine(III) | Mediates peptide synthesis in the presence of a phosphine; effective for sterically hindered amino acids. nih.gov |
Design and Development of Novel Linker Systems for Optimized Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are made by anchoring the C-terminal amino acid to a solid support, or resin, via a linker. thieme-connect.de This approach simplifies the purification process as excess reagents and byproducts can be washed away after each coupling and deprotection step. thieme-connect.de The choice of linker is crucial as it determines the conditions under which the final peptide is cleaved from the resin and dictates the C-terminal functionality (acid or amide). lsu.edu
Conventional and Advanced Linkers:
The development of SPPS has seen the introduction of various linkers, each with specific cleavage characteristics. For the widely used Fmoc/tBu strategy, linkers that are cleaved under mildly acidic conditions are common. mdpi.com The Wang and 2-chlorotrityl chloride resins are prominent examples. luxembourg-bio.compeptide.com The 2-chlorotrityl chloride resin is particularly useful for preparing protected peptide fragments as it allows for cleavage without removing the side-chain protecting groups. peptide.com
"Safety-catch" linkers represent a significant advancement, offering enhanced stability during synthesis and allowing for cleavage under specific, orthogonal conditions. mdpi.com An example is the phenolsulfide resin, which can be activated by oxidation to a sulfone, facilitating cleavage. mdpi.com Another versatile handle is the aryl hydrazine (B178648) linker, which is stable to both acids and bases and can be cleaved under mild oxidative conditions. acs.org
Recent Innovations in Linker Technology:
Research continues to focus on developing linkers with improved properties. For instance, photolabile linkers allow for cleavage under neutral conditions using light, which can be advantageous for sensitive peptides. acs.org Other specialized linkers, such as selenyl linkers, have been designed for the synthesis of peptides containing specific modifications like dehydroalanine. acs.org The continuous development of novel linkers aims to expand the scope and efficiency of SPPS, enabling the synthesis of increasingly complex and modified peptides.
The table below provides an overview of some common linker types used in SPPS.
| Linker Type | Common Resins | Cleavage Condition | Key Features |
| p-Alkoxybenzyl Alcohol | Wang Resin | Acid (e.g., TFA) | Widely used in Fmoc SPPS for preparing peptide acids. mdpi.compeptide.com |
| Trityl | 2-Chlorotrityl Chloride Resin | Mild Acid | Allows for cleavage of protected peptides. luxembourg-bio.compeptide.com |
| Safety-Catch | Phenolsulfide, Aryl Hydrazine | Specific Activation/Cleavage | Offers enhanced stability and orthogonal cleavage. mdpi.comacs.org |
| Photolabile | Pivaloyl-glycol, Benzoin-based | UV Light | Cleavage under neutral conditions. acs.org |
Towards More Efficient and Sustainable Synthetic Strategies for Protected Amino Acid Derivatives
The synthesis of protected amino acid derivatives like this compound is a foundational step for peptide synthesis. Traditional methods, while effective, often involve multiple steps and the use of hazardous reagents, leading to concerns about efficiency and environmental impact. google.comgoogle.com Consequently, there is a growing emphasis on developing more sustainable and "green" synthetic strategies.
Greener Synthetic Approaches:
A key focus in sustainable chemistry is the reduction of solvent use and the replacement of toxic reagents with more environmentally benign alternatives. acs.org Research has explored the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for SPPS. acs.org Furthermore, mechanochemical methods, which involve reactions under solvent-free or low-solvent conditions, are gaining traction. For example, dipeptides have been synthesized efficiently using ball-milling. acs.org
Improving Efficiency in Protecting Group Chemistry:
The synthesis of this compound itself involves the protection of the phenolic hydroxyl group of tyrosine with a benzyl (B1604629) group and the esterification of the carboxylic acid. academie-sciences.fr One reported method involves the N-Boc protection and O-benzylation of tyrosine, followed by methylation and N-Boc cleavage to yield the hydrochloride salt. academie-sciences.fr Another approach starts with the esterification of L-tyrosine to its methyl ester hydrochloride, followed by other transformations. google.com A method for O-benzylation involves the formation of a copper complex of tyrosine under alkaline conditions before reacting with benzyl bromide. mdpi.comnih.gov
The drive for sustainability also targets the coupling reagents themselves. While highly effective, many modern coupling reagents based on benzotriazole (B28993) have poor atom economy and potential explosive properties. acs.org The development of alternative, safer, and more atom-efficient coupling reagents is an active area of research.
The following table highlights some sustainable strategies being explored in peptide synthesis.
| Strategy | Description | Potential Benefits |
| Green Solvents | Utilizing less toxic and more environmentally friendly solvents like 2-MeTHF or water. acs.orgresearchgate.net | Reduced environmental impact and improved safety. |
| Mechanochemistry | Performing reactions under solvent-free or low-solvent conditions using mechanical force (e.g., ball-milling). acs.org | Reduced solvent waste, potential for improved reaction rates. |
| Water-Compatible Protecting Groups | Using protecting groups like Smoc that allow for synthesis in aqueous media. researchgate.netsci-hub.se | Significant reduction in organic solvent use. |
| Improved Protecting Group Strategies | Developing protecting groups with milder and more specific cleavage conditions. | Increased efficiency, reduced side reactions and waste. |
Expanding the Scope of Bioactive Peptide Synthesis and Chemical Modification Utilizing this compound as a Scaffold
This compound serves as a versatile scaffold in the synthesis and modification of bioactive peptides. Its structure, which combines a protected tyrosine residue, makes it a valuable starting point for creating a wide range of peptide analogues and peptidomimetics with potentially enhanced therapeutic properties. chemimpex.comnih.gov
Role as a Synthetic Building Block:
The benzyl protection on the tyrosine side chain prevents unwanted reactions during peptide elongation, while the methyl ester protects the C-terminus. bachem.com This dual protection allows for the selective incorporation of the tyrosine residue into a growing peptide chain. academie-sciences.fr Once the desired sequence is assembled, the protecting groups can be removed to yield the final bioactive peptide. This strategy has been employed in the synthesis of various peptide derivatives, including those with potential applications as antihypertensive drugs. uoa.gr
Chemical Modification and Peptidomimetics:
Beyond its use in standard peptide synthesis, this compound is a key component in the chemical modification of peptides to improve their stability, bioavailability, and activity. bachem.com The field of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov The tyrosine scaffold can be modified in numerous ways, such as by introducing non-natural amino acids, altering the peptide backbone, or cyclizing the peptide, to achieve these goals. nih.gov
The conjugation of peptides to other bioactive molecules is another strategy to enhance their therapeutic potential. nih.gov The protected tyrosine residue in this compound provides a reactive handle that can be used for such conjugations after appropriate deprotection steps. This approach can improve the pharmacokinetic properties of drugs and lead to the development of novel therapeutic agents. chemimpex.com
The table below lists some applications of this compound as a scaffold.
| Application | Description | Example |
| Bioactive Peptide Synthesis | Used as a protected building block for the synthesis of peptides with specific biological activities. chemimpex.comuoa.gr | Synthesis of analogues of angiotensin II for antihypertensive drug discovery. uoa.gr |
| Peptidomimetic Design | The tyrosine scaffold is modified to create non-peptide molecules that mimic the function of natural peptides. nih.gov | Introduction of structural constraints or non-natural amino acids to enhance stability and activity. |
| Drug Conjugation | Serves as a point of attachment for conjugating peptides to other small molecules or drugs to improve their properties. chemimpex.comnih.gov | Modifying the pharmacokinetic properties of existing drugs. chemimpex.com |
| Synthesis of Modified Peptides | Incorporation into peptides that undergo further chemical modification to introduce new functionalities. | Used in the synthesis of tyrosine-based thiol derivatives. academie-sciences.fr |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for H-Tyr(Bzl)-OMe·HCl, and how can its purity be optimized during synthesis?
- Methodological Answer : H-Tyr(Bzl)-OMe·HCl is synthesized via benzyl protection of tyrosine’s hydroxyl group, followed by esterification. A common approach involves coupling agents like EDC/HOBt for amide bond formation in peptide synthesis (as modeled in pseudopeptide synthesis schemes) . For purification, column chromatography (silica gel) with solvents like ethyl acetate/hexane mixtures is recommended. Yield optimization (e.g., 86% under ammonia reaction at 20°C for 4 hours) requires precise stoichiometric control and inert atmosphere conditions to prevent hydrolysis . Purity (>98%) is confirmed via HPLC and mass spectrometry (consistent with molecular weight and fragmentation patterns) .
Q. How should H-Tyr(Bzl)-OMe·HCl be stored to maintain stability for long-term experiments?
- Methodological Answer : Store lyophilized powder under inert atmosphere at room temperature for short-term use. For long-term stability, prepare stock solutions in anhydrous DMSO (100 mg/mL), aliquot to avoid freeze-thaw cycles, and store at -80°C (6-month stability) or -20°C (1-month stability). Solubility can be enhanced by heating to 37°C with ultrasonic agitation .
Q. What analytical techniques are critical for characterizing H-Tyr(Bzl)-OMe·HCl?
- Methodological Answer : Essential techniques include:
- HPLC : To assess purity (>98% by reverse-phase C18 columns) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 321.80 g/mol for CAS 34805-17-9) and fragmentation patterns .
- NMR : Verify benzyl and methyl ester group integration (e.g., aromatic protons at δ 7.2–7.4 ppm) .
- Optical Rotation : Ensure enantiomeric purity (specific rotation values should align with L-tyrosine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for H-Tyr(Bzl)-OMe·HCl across different solvent systems?
- Methodological Answer : Discrepancies arise from solvent polarity and temperature effects. For example, DMSO (100 mg/mL) is optimal for polar aprotic conditions, while aqueous solubility is limited. Pre-saturation experiments with incremental solvent addition and dynamic light scattering (DLS) can identify aggregation thresholds. Cross-validate with computational models (e.g., LogP = 2.0 predicts moderate hydrophobicity) .
Q. What strategies improve coupling efficiency of H-Tyr(Bzl)-OMe·HCl in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use a 3-fold molar excess of H-Tyr(Bzl)-OMe·HCl relative to resin-bound peptides. Activate with HATU or PyBOP in DMF, and monitor coupling via Kaiser test. For sterically hindered sequences, microwave-assisted synthesis (50°C, 10 min) enhances reaction rates. Post-coupling, capping with acetic anhydride minimizes deletion sequences .
Q. How do structural modifications (e.g., isotopic labeling) impact the bioactivity of H-Tyr(Bzl)-OMe·HCl in metabolic studies?
- Methodological Answer : Isotopic labeling (e.g., phenyl-¹³C₆) enables tracking in metabolic pathways via LC-MS. Comparative studies show labeled analogs retain enzymatic recognition (e.g., tyrosine hydroxylase) but may alter pharmacokinetics due to kinetic isotope effects. Validate using in vitro assays with liver microsomes and radiolabeled substrates .
Q. What experimental controls are essential when using H-Tyr(Bzl)-OMe·HCl in neuropeptide research to avoid artifacts?
- Methodological Answer : Include:
- Negative Controls : Omit benzyl protection to assess nonspecific binding.
- Stability Controls : Monitor degradation in physiological buffers (pH 7.4, 37°C) over 24 hours.
- Competitive Inhibition : Co-administer unlabeled tyrosine to confirm receptor specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LogP values for H-Tyr(Bzl)-OMe·HCl?
- Methodological Answer : Variations arise from calculation methods (e.g., iLOGP vs. XLOGP3). Experimentally determine LogP via shake-flask assays (octanol/water partitioning) and correlate with computational predictions. For CAS 34805-17-9, consensus LogP ≈ 2.0 aligns with moderate lipophilicity, critical for blood-brain barrier penetration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
